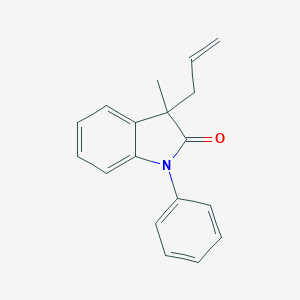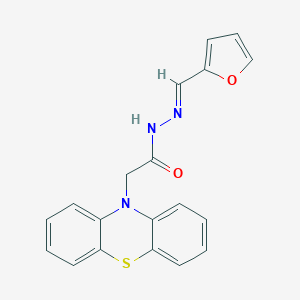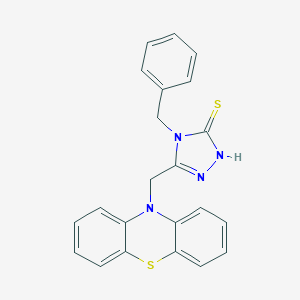
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one, also known as AMPI, is a chemical compound that belongs to the family of indole derivatives. It has been found to have various pharmaceutical applications due to its unique chemical properties. In
Mecanismo De Acción
The exact mechanism of action of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting COX-2 activity, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been reported to have low toxicity and is well-tolerated in animal models. However, there are some limitations to its use in lab experiments. For example, it has been found to have poor solubility in water, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new formulations that improve the solubility and bioavailability of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one could also be explored.
Conclusion:
In conclusion, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been found to have various pharmaceutical applications. Its anti-inflammatory, analgesic, and anti-tumor activities make it a promising candidate for the development of new drugs. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods and new formulations that improve its bioavailability.
Métodos De Síntesis
The synthesis of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-phenyl-2-propen-1-ol with methyl isocyanate in the presence of a catalyst. The product is then treated with hydrochloric acid to obtain the final product, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one. The yield of this reaction is reported to be around 70%.
Aplicaciones Científicas De Investigación
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been reported to have potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H17NO |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-3-prop-2-enylindol-2-one |
InChI |
InChI=1S/C18H17NO/c1-3-13-18(2)15-11-7-8-12-16(15)19(17(18)20)14-9-5-4-6-10-14/h3-12H,1,13H2,2H3 |
Clave InChI |
LOLVAUKQEWJMRT-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)



![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)